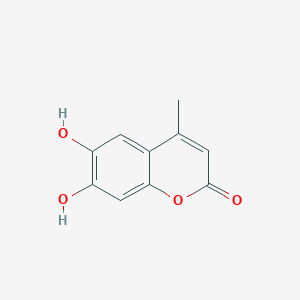

4-Methylesculetin

Description

structure in first source

has antiinflammatory activity

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOJTUXGYQVLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060187 | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-84-0 | |

| Record name | 4-Methylesculetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxy-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylesculetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylesculetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dihydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLESCULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132H8N0A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methylesculetin structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activities of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. The guide includes detailed summaries of its physicochemical characteristics, spectroscopic data, and known biological mechanisms of action, with a focus on its anti-inflammatory and antioxidant effects. Experimental protocols and signaling pathway diagrams are provided to facilitate further research and application of this promising compound.

Chemical Structure and Properties

This compound, also known as 6,7-dihydroxy-4-methylcoumarin, is a derivative of coumarin, a benzopyran-2-one.[1][2][3] Its structure is characterized by a benzene ring fused to an α-pyrone ring, with a methyl group at the C4 position and hydroxyl groups at the C6 and C7 positions.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 6,7-dihydroxy-4-methylchromen-2-one | [1][2] |

| Synonyms | 4-Methylaesculetin, 4-Methylesculetol, 6,7-Dihydroxy-4-methylcoumarin | [1][2] |

| CAS Number | 529-84-0 | [1][2][4] |

| Molecular Formula | C₁₀H₈O₄ | [1][2][5] |

| Molecular Weight | 192.17 g/mol | [1][2][5][6] |

| Melting Point | 274-276 °C | [7][8][9] |

| Solubility | DMSO: 45-50 mg/mL, Water: < 0.1 mg/mL (insoluble) | [6][10][11] |

| pKa | 8.72 (at 25°C) | [7][8][9] |

| Appearance | Light brown powder | [7][8][9] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.

| Spectroscopic Data | Values | Reference |

| UV-Vis (λmax) | 348 nm, 292 nm | [7][8][9] |

| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 2.41 (s, 3H, -CH₃), 5.76 (s, 1H), 6.09 (s, 1H, Ar-H), 6.18 (s, 1H, Ar-H), 10.19 (s, 1H, -OH), 10.42 (s, 1H, -OH) | [12] |

| IR (KBr) ν (cm⁻¹) | The PubChem entry mentions the availability of IR spectra. | [1] |

| Mass Spectrometry | The PubChem entry indicates the availability of GC-MS data. | [1] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.[5][6][10][11] It has been shown to be a potent inhibitor of myeloperoxidase, an enzyme involved in oxidative stress.[5][10][11] Furthermore, it has demonstrated protective effects against bone resorption.[5][11]

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as COX-2 and PGE2.[11] A significant part of its antioxidant and anti-inflammatory action is mediated through the activation of the Nrf2 signaling pathway and the modulation of glutathione (GSH) metabolism.[13]

Diagram 1. this compound activates the Nrf2 antioxidant pathway.

Recent studies have also implicated this compound in the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[14][15] This inhibition contributes to its antidepressant-like effects observed in preclinical models.[14][15]

Diagram 2. this compound inhibits the NLRP3 inflammasome pathway.

Experimental Protocols

This section outlines general methodologies for assessing the biological activities of this compound, based on protocols described in the literature.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay is commonly used to determine the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value.

Anti-inflammatory Activity in a Cell-Based Assay (LPS-stimulated Macrophages)

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of a compound on this production is quantified.

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α or IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

A vehicle control (cells treated with LPS and solvent) and a negative control (untreated cells) should be included.

-

Determine the dose-dependent inhibitory effect of this compound on cytokine production.

Diagram 3. Workflow for assessing in vitro anti-inflammatory activity.

Conclusion

This compound is a coumarin derivative with a well-defined chemical structure and a compelling profile of biological activities. Its potent antioxidant and anti-inflammatory properties, mediated through the Nrf2 and NLRP3 inflammasome pathways, make it a promising candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers to explore the therapeutic potential of this compound, offering key data and experimental frameworks to guide future studies.

References

- 1. This compound | C10H8O4 | CID 5319502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorlab.com [biorlab.com]

- 3. foodb.ca [foodb.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. abmole.com [abmole.com]

- 6. This compound | Antioxidant | Glutathione Peroxidase | TargetMol [targetmol.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 529-84-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rsc.org [rsc.org]

- 13. This compound, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

4-Methylesculetin: A Technical Guide to its Natural Origins, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin, a naturally occurring coumarin derivative, has garnered significant attention within the scientific community for its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthetic pathway, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this promising compound.

Natural Sources of this compound

This compound is a phytochemical belonging to the coumarin class, which is widely distributed in the plant kingdom. While a comprehensive screening for this compound across a wide range of plant species is not extensively documented in publicly available literature, its presence has been confirmed in a few key species.

The primary and most cited natural source of this compound is the peel of the Horse Chestnut tree, Aesculus hippocastanum L.[1]. Additionally, it has been identified in Nicotiana tabacum L.[2]. The quantitative analysis of this compound in various plant tissues is not well-documented, representing a gap in the current research landscape. The table below summarizes the known natural sources.

| Plant Species | Part of Plant | Reference |

| Aesculus hippocastanum L. | Peels | [1] |

| Nicotiana tabacum L. | Not specified | [2] |

Biosynthesis of this compound

The biosynthesis of this compound, like other coumarins, originates from the phenylpropanoid pathway, which itself is derived from the shikimate pathway[3][4][5][6]. The general biosynthetic route is outlined below.

The Shikimate Pathway

The shikimate pathway is the primary route for the synthesis of aromatic amino acids in plants and microorganisms. It begins with the condensation of phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway) and proceeds through a series of enzymatic steps to yield chorismate. Chorismate is the final product of the shikimate pathway and a key precursor for the synthesis of tryptophan, tyrosine, and phenylalanine[7][8][9][10][11].

The Phenylpropanoid Pathway

The amino acid L-phenylalanine serves as the starting point for the phenylpropanoid pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, convert L-phenylalanine into a variety of phenolic compounds[4][6][12]. The key steps leading to the coumarin scaffold are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to p-coumaric acid.

-

Further Hydroxylation and Lactonization: Subsequent hydroxylations and an intramolecular cyclization (lactonization) lead to the formation of the basic coumarin structure. For this compound (6,7-dihydroxy-4-methylcoumarin), this involves hydroxylations at the 6 and 7 positions of the benzene ring and the addition of a methyl group at the 4th position of the pyrone ring. The specific enzymes catalyzing these final steps for this compound have not been fully elucidated.

Below is a diagram illustrating the general biosynthetic pathway.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

The following is a general protocol for the extraction and isolation of this compound, which can be adapted based on the specific plant matrix.

Materials:

-

Dried and powdered plant material (e.g., Aesculus hippocastanum peels)

-

Methanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Macerate the powdered plant material with methanol or a methanol/water mixture at room temperature for 24-48 hours. The process can be expedited using sonication or Soxhlet extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE). Condition a C18 cartridge with methanol followed by deionized water. Load the aqueous suspension of the crude extract onto the cartridge. Wash with water to remove polar impurities, and then elute the coumarin-containing fraction with increasing concentrations of methanol.

-

Final Isolation: The fraction containing this compound can be subjected to preparative HPLC for final isolation and purification.

Quantification of this compound by HPLC-PDA

The following HPLC-PDA method is a starting point for the quantitative analysis of this compound in plant extracts. Method optimization will be required for specific applications.

Instrumentation:

-

HPLC system with a Photodiode Array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

-

Detection Wavelength: Monitoring at the UV absorbance maxima of this compound (approximately 228, 250, and 348 nm).

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Structural Elucidation

The identity of isolated this compound should be confirmed using standard spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.

Published spectral data for this compound can be found in databases such as PubChem for comparison[13].

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome[14][15].

Mechanism of Inhibition: this compound downregulates the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This leads to a reduction in the cleavage of pro-caspase-1 to its active form, caspase-1. Consequently, the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18 are diminished[14].

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its interaction with the Antioxidant Response Element (ARE). This compound is an activator of the Nrf2-ARE pathway[16][17].

Mechanism of Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE sequence in the promoter region of its target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress[16][18][19][20].

Conclusion and Future Directions

This compound is a natural product with significant therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant activities. Its ability to modulate the NLRP3 inflammasome and Nrf2-ARE signaling pathways highlights its promise for the development of novel drugs for a range of inflammatory and oxidative stress-related diseases.

Future research should focus on:

-

Comprehensive Phytochemical Screening: A broader investigation into the plant kingdom to identify new and abundant natural sources of this compound.

-

Quantitative Analysis: Development and application of validated analytical methods to quantify the concentration of this compound in various plant tissues.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the final steps of this compound biosynthesis.

-

Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its clinical development.

This technical guide provides a solid foundation for researchers and professionals to advance the scientific understanding and therapeutic application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phenylpropanoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 9. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Shikimate Pathway: Early Steps in the Biosynthesis of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat [mdpi.com]

- 13. This compound | C10H8O4 | CID 5319502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms. | Semantic Scholar [semanticscholar.org]

- 18. Activation of Nrf2 by Esculetin Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases [mdpi.com]

4-Methylesculetin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylesculetin (4-ME), a naturally occurring coumarin derivative, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological functions of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data associated with the biological activities of this compound.

Table 1: In Vitro Antioxidant and Cytotoxic Activities of this compound

| Assay Type | Cell Line/System | Concentration/IC50/EC50 | Result |

| DPPH Radical Scavenging | - | 500 µM | ~90% scavenging activity[1] |

| MTT Assay (Cytotoxicity) | RAW 264.7 cells | Up to 3 mM | Not cytotoxic[1] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound

| Animal Model | Dosage | Route of Administration | Key Findings |

| TNBS-induced colitis in rats | 5 and 10 mg/kg | Oral | Significantly decreased damage score, lesion extension, and diarrhea incidence. Inhibited MPO and GPx activities, and increased GST and GR activities.[2] |

| DSS-induced colitis in mice | 25 mg/kg | Oral | Improved microscopic parameters, decreased MPO activity, reduced colonic IL-6 levels, and counteracted GSH depletion.[3] |

| LPS-induced depression-like behavior in mice | 25 and 50 mg/kg | Oral | Significantly reduced immobility time in tail-suspension and forced swim tests.[4] |

| Adjuvant-induced arthritis in rats | 50 mg/kg | - | Decreased expression of TNF-α, IL-1β, IL-6, COX-2, and PGE2. Restored levels of antioxidant enzymes (SOD, GST, CAT).[5] |

Table 3: Inhibition of Pro-inflammatory Mediators by this compound

| Cell Line | Stimulant | Inhibited Mediator | Notes |

| RAW 264.7 cells | LPS | IL-1β | - |

| Caco-2 cells | IL-1β | IL-8 | - |

| Mouse Splenocytes | Concanavalin A | INF-γ, IL-2 | - |

| Hippocampus (in vivo) | LPS | NF-κBp65, IL-6, NLRP3, caspase-1, gasdermin D, IL-1β |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Nrf2 Signaling Pathway

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

NF-κB Signaling Pathway

This compound has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. By preventing the activation of NF-κB, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NLRP3 Inflammasome Pathway

Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune system and is implicated in various inflammatory diseases. By blocking the activation of the NLRP3 inflammasome, this compound reduces the production of the pro-inflammatory cytokines IL-1β and IL-18.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of this compound on inflammatory bowel disease.

Protocol:

-

Animals: Male Wistar rats (180-220 g) are used.

-

Induction of Colitis: After a 24-hour fast, rats are lightly anesthetized, and colitis is induced by a single intra-colonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) dissolved in ethanol.

-

Treatment: this compound is administered orally at doses of 5 and 10 mg/kg daily for a specified period.

-

Assessment: At the end of the treatment period, animals are euthanized, and the colons are removed for macroscopic scoring of damage, and biochemical analysis of myeloperoxidase (MPO) activity, glutathione (GSH) levels, and other inflammatory markers.

This model assesses the antidepressant and neuroprotective effects of this compound.

Protocol:

-

Animals: Adult male Swiss mice (25-30 g) are used.

-

Induction of Depression: Depression-like behavior is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli.

-

Treatment: this compound is administered orally at doses of 25 and 50 mg/kg prior to LPS administration.

-

Behavioral Tests: 24 hours after LPS injection, behavioral tests such as the forced swim test (FST) and tail suspension test (TST) are conducted to assess depressive-like behavior.

-

Biochemical Analysis: Following behavioral tests, brain tissues (e.g., hippocampus) are collected for the analysis of inflammatory cytokines and other relevant markers.

In Vitro Assays

This assay measures the free radical scavenging activity of this compound.

Protocol:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated.

This colorimetric assay is used to assess the cytotoxicity of this compound on cell lines.

Protocol:

-

Cells (e.g., RAW 264.7 macrophages) are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 3-4 hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates.

Protocol:

-

96-well microplates are coated with a capture antibody specific for the cytokine of interest.

-

Samples and standards are added to the wells and incubated.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured, and the concentration of the cytokine in the samples is determined by comparison with the standard curve.

Conclusion

This compound has demonstrated a remarkable range of biological activities, primarily centered around its potent anti-inflammatory and antioxidant properties. Its ability to modulate key signaling pathways such as Nrf2, NF-κB, and the NLRP3 inflammasome underscores its therapeutic potential for a variety of inflammatory and oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should focus on elucidating its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in more complex preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Therapeutic Potential of 4-Methylesculetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylesculetin (4-ME), a naturally occurring coumarin derivative, has emerged as a promising therapeutic agent with a broad spectrum of pharmacological activities. Extensive preclinical research highlights its potent anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anticancer properties. Mechanistically, 4-ME modulates several key signaling pathways implicated in disease pathogenesis, including the nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. This technical guide provides an in-depth review of the current state of knowledge on this compound, with a focus on its therapeutic potential, underlying mechanisms of action, and relevant experimental data and protocols to facilitate further research and development.

Introduction

This compound, also known as 6,7-dihydroxy-4-methylcoumarin, is a derivative of esculetin found in various plants.[1] Its chemical structure, characterized by a benzopyrone core with hydroxyl and methyl substitutions, underpins its diverse biological effects. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key therapeutic activities of 4-ME, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key cellular pathways and workflows.

Therapeutic Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects across various preclinical models. It has been shown to ameliorate inflammation in models of inflammatory bowel disease, arthritis, and neuroinflammation.[2][3] The primary anti-inflammatory mechanisms of 4-ME involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Key Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines and Enzymes: 4-ME has been demonstrated to reduce the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the synthesis of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation.[5]

-

Modulation of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[6]

-

Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of IL-1β and IL-18. This compound has been found to directly interact with the PYD domain of NLRP3, inhibiting its activation and subsequent inflammatory cascade.[1][4][7]

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. This compound is a potent antioxidant that can mitigate oxidative stress through multiple mechanisms.

Key Mechanisms:

-

Direct Radical Scavenging: this compound can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and superoxide radicals.[4][8]

-

Activation of the Nrf2 Pathway: The Nrf2 signaling pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators like 4-ME, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[9][10]

Anticancer Activity

This compound has demonstrated promising anticancer potential against various cancer cell lines. Its mechanisms of action in cancer are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Key Mechanisms:

-

Induction of Apoptosis: 4-ME has been shown to induce apoptosis in cancer cells through the regulation of pro-apoptotic and anti-apoptotic proteins.

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.

-

Inhibition of Signaling Pathways: 4-ME has been reported to modulate signaling pathways crucial for cancer cell survival and proliferation.

Neuroprotective and Hepatoprotective Effects

Preclinical studies have also highlighted the neuroprotective and hepatoprotective potential of this compound. Its ability to cross the blood-brain barrier makes it a promising candidate for neurological disorders.[4] In the context of liver injury, 4-ME has been shown to protect hepatocytes from damage induced by toxins. These protective effects are largely attributed to its potent anti-inflammatory and antioxidant properties.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Model/Cell Line | IC50/EC50 | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | ~90% scavenging at 500 µM | [4] |

| Antioxidant | Superoxide Radical Scavenging | Rotating Ring-Disk Electrode | Strong antioxidant activity | [8] |

| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 cells | Data not consistently reported in IC50 values. | [11][12][13] |

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line | IC50 | Exposure Time | Reference |

| Malignant Melanoma | FM55P | 18.20 ± 2.93 µM | Not Specified | [14] |

| Malignant Melanoma | A375 | 120.64 ± 30.39 µM | Not Specified | [14] |

| Malignant Melanoma | FM55M2 | Not Specified | Not Specified | [14] |

| Malignant Melanoma | SK-MEL28 | Not Specified | Not Specified | [14] |

| Breast Cancer | MCF7 | 2.66 - 10.08 µM (for hybrids) | Not Specified | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is adapted from studies investigating the inhibition of nitric oxide production in LPS-stimulated macrophages.[11][12][13]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (no 4-ME) and a negative control group (no LPS stimulation).

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This protocol is a generalized representation based on established methods for inducing colitis.[2]

-

Animals: Use 8-10 week old male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.

-

Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 days. The control group receives regular drinking water.

-

This compound Administration: Administer this compound orally (e.g., by gavage) at desired doses (e.g., 5 and 25 mg/kg) daily, starting from the first day of DSS administration. The vehicle control group receives the vehicle alone.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Euthanasia and Sample Collection: At the end of the experimental period, euthanize the mice. Collect the colon and measure its length. A portion of the distal colon can be fixed in 10% formalin for histological analysis (H&E staining). The remaining colonic tissue can be used for myeloperoxidase (MPO) activity assay and cytokine analysis (e.g., ELISA for TNF-α, IL-6).

-

Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the different treatment groups.

Western Blotting for NF-κB Pathway Analysis

This protocol provides a general workflow for analyzing the effect of this compound on the NF-κB pathway in cell lysates.[16][17][18][19][20]

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and typical experimental workflows.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

References

- 1. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound attenuates inflammatory pain via inhibition of Sp1-TRPV1 and inflammation related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 by Esculetin Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Examining the Antioxidant and Superoxide Radical Scavenging Activity of Anise, (Pimpinella anisum L. Seeds), Esculetin, and 4-Methyl-Esculetin Using X-ray Diffraction, Hydrodynamic Voltammetry and DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs [mdpi.com]

- 10. This compound, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Derivatization of the 4-Methylesculetin Scaffold

Introduction

This compound, chemically known as 6,7-dihydroxy-4-methylcoumarin, is a prominent member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] This scaffold is of significant interest to the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4] The core structure of this compound features a fused benzene and α-pyrone ring, with hydroxyl groups at the C6 and C7 positions, making it an attractive starting point for chemical modification.[1] This guide provides a comprehensive overview of the synthesis of the this compound scaffold, details various derivatization strategies, and presents experimental protocols for key transformations.

Synthesis of the this compound Scaffold

The most common and efficient method for synthesizing the this compound scaffold is the Pechmann condensation . This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For this compound, the key reactants are hydroxyhydroquinone (1,2,4-benzenetriol) or its acetylated form and ethyl acetoacetate.[5][6]

The reaction is typically catalyzed by strong acids such as sulfuric acid or Lewis acids like zinc chloride.[5][6] The use of 75% sulfuric acid has been reported to be optimal, as more concentrated acid can lead to darker products and lower yields, while more dilute acid may not effectively drive the reaction.[5] Microwave-assisted synthesis has also been explored as a method to accelerate the reaction.[6][7]

Synthetic Workflow

The synthesis begins with the preparation of a uniform paste of the reactants, followed by the careful addition of the acid catalyst. The reaction mixture is then heated to promote cyclization and the formation of the coumarin ring. The crude product is precipitated by pouring the reaction mixture into cold water and can be further purified by recrystallization or by forming a borate complex.[5]

Caption: General workflow for the Pechmann condensation synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the procedure published in Organic Syntheses.[5]

Materials:

-

Ethyl acetoacetate (60 g, 0.45 mole)

-

Hydroxyhydroquinone triacetate (114 g, 0.45 mole)

-

75% Sulfuric acid (450 cc)

-

Borax (for purification)

-

Concentrated Sulfuric Acid (for purification)

-

Water

Procedure:

-

In a suitable vessel, thoroughly mix 60 g of ethyl acetoacetate and 114 g of hydroxyhydroquinone triacetate to form a smooth, uniform paste. This may require several minutes of stirring.

-

To this paste, slowly and carefully add 450 cc of 75% sulfuric acid. The mixture will slowly dissolve with the evolution of heat, forming a deep red solution.

-

Heat the solution on a warm bath, with occasional stirring, until it reaches 80°C. Maintain this temperature for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into 1850 cc of cold water.

-

Cool the resulting mixture to room temperature and filter with suction to collect the precipitate.

-

Wash the precipitate with cold water to remove excess acid.

-

Dry the resulting crude this compound at 100°C. The product is typically gray in color.

Purification (Optional but Recommended):

-

Dissolve 100 g of the crude this compound in a solution of 200 g of borax in 700 cc of water, with heating and stirring.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate, which will cause the esculetin borate complex to separate.

-

Filter off the borate complex and dissolve it in 1800 cc of water.

-

Add this solution to a mixture of 50 g of concentrated sulfuric acid in 500 cc of water.

-

This compound will precipitate. Cool the mixture, then filter, wash the pure product with water, and dry.

Synthesis Data

| Method | Reactants | Catalyst/Conditions | Yield | Melting Point | Reference |

| Pechmann Condensation | Ethyl acetoacetate, Hydroxyhydroquinone triacetate | 75% H₂SO₄, 80°C | ~92% (crude) | 272–274°C (pure) | [5] |

| Microwave-Assisted Pechmann | Resorcinol, Ethyl acetoacetate | SnCl₂·2H₂O, 10 mol%, 260s | 55.25% | - | [6] |

Derivatization of the this compound Scaffold

The this compound scaffold possesses several reactive sites that are amenable to chemical modification, primarily the two phenolic hydroxyl groups at positions C6 and C7.[1] These sites allow for a variety of derivatization strategies to modulate the physicochemical properties and biological activities of the parent molecule.

Key Derivatization Strategies

-

O-Alkylation and O-Acylation: The hydroxyl groups can be readily converted to ethers or esters. Methylation, for instance, yields 6-methoxy-7-hydroxy-4-methylcoumarin (scopoletin) or 6,7-dimethoxy-4-methylcoumarin.[8][9]

-

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can improve water solubility and alter bioavailability.

-

Formation of Metal Complexes: The dihydroxy arrangement allows for chelation with metal ions, such as copper(II) and manganese(II), to form complexes with potential antimicrobial activities.[1]

-

Azo Coupling: Azo dyes can be synthesized from this compound, leading to compounds with potential biological activity.[8]

Caption: Reactive sites on the this compound scaffold for derivatization.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-methylcoumarin

This generalized protocol is based on methylation reactions of esculetin derivatives.[8]

Materials:

-

This compound

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous potassium carbonate

-

Dry acetone or DMF

-

Water

Procedure:

-

Dissolve this compound (1 equivalent) in dry acetone or DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (2.5-3 equivalents) to the solution.

-

Add dimethyl sulfate or methyl iodide (2.2-2.5 equivalents) dropwise to the stirred suspension.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6,7-dimethoxy-4-methylcoumarin.

Summary of this compound Derivatives and Activities

| Derivative Type | Example Compound | Biological Activity | Reference |

| Methoxy Derivatives | 6,7-dimethoxy-4-methylcoumarin | - | [9] |

| Metal Complexes | Copper(II) and Manganese(II) complexes | Antimicrobial (active against MRSA) | [1] |

| Furanocoumarins | Furanocoumarin derivatives of esculetin | Potential antidiabetic (GLUT4 agonists) | [7] |

| Azo Dyes | Azo dyes derived from this compound | Not specified | [8] |

Biological Activity and Signaling Pathways

This compound and its derivatives exert their biological effects through various mechanisms, most notably by modulating cellular antioxidant responses. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3]

Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including Glutathione S-transferase (GST) and Glutathione Reductase (GR). This compound has been shown to upregulate GST and GR and prevent Nrf2 downregulation during oxidative stress.[3] This action helps to restore the cellular redox balance by replenishing the pool of reduced glutathione (GSH), a critical cellular antioxidant.[3][4]

Caption: this compound's role in the Nrf2-mediated antioxidant response pathway.

Conclusion

The this compound scaffold represents a versatile and valuable platform in medicinal chemistry and drug discovery. Its synthesis via the Pechmann condensation is well-established and efficient, providing a reliable source of the core structure. The presence of reactive hydroxyl groups allows for extensive derivatization, enabling the fine-tuning of its pharmacological profile. The demonstrated antioxidant and anti-inflammatory activities, mediated in part through the Nrf2 pathway, underscore the therapeutic potential of this compound and its derivatives. This guide provides the foundational knowledge for researchers to explore and exploit the chemical and biological properties of this promising scaffold.

References

- 1. jocpr.com [jocpr.com]

- 2. This compound | C10H8O4 | CID 5319502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a coumarin derivative, ameliorates dextran sulfate sodium-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-Methylesculetin: A Comprehensive Safety, Toxicity, and Mutagenicity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety, toxicity, and mutagenicity profile of 4-Methylesculetin (4-ME), a synthetic coumarin derivative. Possessing notable anti-inflammatory and antioxidant properties, 4-ME has garnered significant interest for its therapeutic potential.[1][2][3] This document synthesizes available preclinical data to offer a clear perspective on its safety for research and drug development purposes.

Executive Summary

Extensive in vitro and in vivo studies have demonstrated that this compound is non-mutagenic and non-genotoxic.[4][5] Standard mutagenicity assays, including the Ames test, micronucleus assay, and comet assay, have consistently yielded negative results.[4][6] The compound exhibits a favorable acute toxicity profile, with a high LD50 value in mice.[1][7] While some in vitro studies indicate cytotoxicity at high concentrations, in vivo assessments have not revealed significant toxic effects at therapeutic doses.[4][5][8]

Data Presentation

Acute Toxicity Data

| Species | Route of Administration | LD50 Value | Reference |

| Mice | Oral (p.o.) | 3,200 mg/kg | [1][7] |

In Vitro Cytotoxicity Data

| Cell Line | Assay | Concentrations Tested | Observations | Reference |

| Human Lymphocytes | Trypan Blue Staining | 2, 8, and 32 µg/mL | Greater cytotoxicity at high concentrations compared to 6,7-dihydroxycoumarin. | [4] |

| RAW 264.7 | MTT Assay | 0.5, 1, 1.5, 2, 2.5, and 3 mM | Not specified as cytotoxic within this range in the context of the study. | [1] |

Genotoxicity and Mutagenicity Data

| Assay | System | Concentrations/Doses Tested | Metabolic Activation (S9) | Results | Reference |

| Ames Test | Salmonella typhimurium | 62.5, 125, 250, 500, and 750 µ g/plate | With and without | Non-mutagenic | [4][9] |

| Comet Assay | Cultured Human Lymphocytes | 2, 8, and 32 µg/mL | Not specified | Non-genotoxic | [4] |

| Micronucleus Test | Cultured Human Lymphocytes | 2, 8, and 32 µg/mL | Not specified | Not clastogenic/aneugenic | [4] |

| Comet Assay | Mice (in vivo) - peripheral blood, liver, bone marrow, brain, and testicle cells | 500, 1000, and 2000 mg/kg b.w. | N/A | Non-genotoxic | [5] |

| Micronucleus Test | Mice (in vivo) - bone marrow cells | 500, 1000, and 2000 mg/kg b.w. | N/A | No increase in micronucleated cells, indicating a lack of genotoxic and cytotoxic effects. | [5][9] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the potential of a substance to induce gene mutations in bacteria.[10][11]

Methodology:

-

Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (unable to synthesize it) are used.[10] These strains are engineered to be more sensitive to mutagens.[12]

-

Exposure: The tester strains are exposed to various concentrations of this compound (e.g., 62.5 to 750 µ g/plate ) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).[4][13] The S9 fraction simulates mammalian metabolism.[13]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[10]

-

Incubation: Plates are incubated for a sufficient period to allow for the growth of revertant colonies.

-

Analysis: The number of revertant colonies (those that have mutated back to a state where they can produce their own histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[10]

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.[14]

Methodology:

-

Animal Model: Swiss mice are commonly used.[9]

-

Administration: this compound is administered to the animals, typically via oral gavage, at various dose levels (e.g., 500, 1000, and 2000 mg/kg).[5]

-

Sample Collection: At appropriate time points after administration, bone marrow is harvested from the animals.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained.

-

Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei.[8] A significant increase in the frequency of micronucleated PCEs in treated groups compared to the control group suggests clastogenic or aneugenic activity.[14] Cytotoxicity can be assessed by the ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio).[5]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15]

Methodology:

-

Cell Preparation: Single-cell suspensions are obtained from relevant tissues (e.g., peripheral blood, liver, bone marrow) of treated and control animals.[5] For in vitro studies, cultured cells like human lymphocytes are used.[4]

-

Embedding: The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13), which unwinds the DNA and allows broken strands to migrate out of the nucleoid, forming a "comet tail."[5]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

-

Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the extent of DNA damage.[15]

Mandatory Visualizations

References

- 1. This compound ameliorates LPS-induced depression-like behavior through the inhibition of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Antioxidant | Glutathione Peroxidase | TargetMol [targetmol.com]

- 4. In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absence of genotoxic effects of the coumarin derivative this compound in vivo and its potential chemoprevention against doxorubicin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the genotoxic/clastogenic potential of coumarin derivative 6,7-dihydroxycoumarin (aesculetin) in multiple mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsdjournal.org [rsdjournal.org]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. nelsonlabs.com [nelsonlabs.com]

- 14. Micronucleus Assay: The State of Art, and Future Directions [mdpi.com]

- 15. In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay [mdpi.com]

Methodological & Application

Application Note: Quantification of 4-Methylesculetin in Human Plasma by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylesculetin (6,7-dihydroxy-4-methylcoumarin) is a natural coumarin derivative with demonstrated antioxidant and anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2] To support pharmacokinetic and toxicokinetic studies, a reliable and validated method for its quantification in biological matrices is essential. This document details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method is designed to be specific, accurate, and precise, conforming to the principles outlined in FDA guidelines for bioanalytical method validation.[3]

Principle

The method involves the extraction of this compound and an internal standard (IS), 7-hydroxy-4-methylcoumarin, from human plasma via protein precipitation. The separation is achieved on a C18 stationary phase with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. Quantification is performed by monitoring the UV absorbance at 342 nm, a wavelength at which coumarin derivatives exhibit strong absorbance.[4][5]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (Purity ≥98%)

-

7-Hydroxy-4-methylcoumarin (Internal Standard, Purity ≥98%)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 342 nm

-

Injection Volume: 20 µL

-

Gradient Elution:

-

0-2 min: 15% B

-

2-8 min: 15% to 60% B (Linear Gradient)

-

8-9 min: 60% to 15% B (Return to Initial)

-

9-12 min: 15% B (Re-equilibration)

-

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol separately. Store at 4°C.

-

Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) standards.[6]

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (1 µg/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 20 µL into the HPLC system for analysis.

// Set node and edge colors node [color="#5F6368"]; edge [color="#5F6368"]; } caption: "Plasma Sample Preparation and HPLC Analysis Workflow"

Method Validation Summary

The bioanalytical method was validated according to industry guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[7]

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

| Parameter | Result |

| Linear Range | 10 - 2,000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 3 ng/mL |

| Limit of Quantification (LLOQ) | 10 ng/mL |

| Table 1: Linearity and Sensitivity Data. |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) in replicates (n=6).

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| Low QC | 30 | 4.8 | 103.5 | 6.2 | 101.7 |

| Mid QC | 300 | 3.1 | 98.2 | 4.5 | 99.1 |

| High QC | 1500 | 2.5 | 101.1 | 3.8 | 102.3 |

| Table 2: Summary of Precision and Accuracy. The acceptance criteria are ≤15% for RSD (precision) and 85-115% for accuracy. |

Extraction Recovery

The efficiency of the protein precipitation method was determined by comparing the analyte peak areas from extracted plasma samples to those of post-extraction spiked samples at the same concentrations.

| QC Level | Concentration (ng/mL) | This compound Recovery (%) | Internal Standard Recovery (%) |

| Low QC | 30 | 91.5 | 89.8 |

| Mid QC | 300 | 94.2 | 90.5 |

| High QC | 1500 | 93.8 | 91.1 |

| Table 3: Extraction Recovery Data. |

Logical Relationships in Method Validation

The validation process ensures that the analytical method is fit for its intended purpose. The core parameters are interconnected to establish the reliability of the results.

// Nodes Method [label="Validated HPLC Method", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity\n(LLOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Specificity [label="Specificity &\nSelectivity", fillcolor="#FBBC05", fontcolor="#202124"]; Stability [label="Stability", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recovery [label="Recovery", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Method -> {Accuracy, Precision, Linearity, Sensitivity, Specificity, Stability, Recovery} [arrowhead=none, style=dashed, color="#34A853"];

Accuracy -> Linearity [label=" Assessed across the range", dir=forward, color="#EA4335"]; Precision -> Linearity [label=" Assessed across the range", dir=forward, color="#EA4335"]; Linearity -> Sensitivity [label=" Defines LLOQ", dir=forward, color="#4285F4"]; Specificity -> Accuracy [label=" Ensures correct analyte is measured", dir=forward, color="#FBBC05"]; Recovery -> Accuracy [label=" Impacts accuracy", dir=forward, color="#5F6368"]; } caption: "Interrelationship of Core Bioanalytical Method Validation Parameters"

Conclusion

This application note provides a comprehensive and validated HPLC-UV method for the quantification of this compound in human plasma. The protocol is straightforward, utilizing a common protein precipitation technique for sample cleanup, and demonstrates excellent performance in terms of linearity, sensitivity, accuracy, and precision. This method is suitable for application in pharmacokinetic studies and other research requiring the reliable measurement of this compound in a biological matrix.

References

- 1. This compound, a natural coumarin with intestinal anti-inflammatory activity, elicits a glutathione antioxidant response by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. propharmagroup.com [propharmagroup.com]

Application of 4-Methylesculetin in Antioxidant Capacity Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylesculetin, a coumarin derivative, has garnered significant interest in the scientific community for its potent antioxidant and anti-inflammatory properties.[1] As a derivative of esculetin, it is found in various natural sources and has been investigated for its therapeutic potential in conditions associated with oxidative stress, such as inflammatory bowel disease.[1][2] The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.[2][3] This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of this compound using common in vitro assays.

Antioxidant Profile of this compound

The antioxidant capacity of this compound and its derivatives has been evaluated using various spectrophotometric and spectrofluorimetric methods.[4] These assays are crucial for determining the compound's efficacy in neutralizing reactive oxygen species (ROS) and reducing oxidative damage. Studies have shown that 4-methylcoumarins exhibit antioxidant activity comparable to Trolox, a well-known antioxidant standard.[4] The presence of hydroxyl groups on the aromatic ring is a key structural feature that contributes to the radical scavenging and metal-chelating properties of these compounds.[4]

Data Presentation: Antioxidant Activity of Coumarin Derivatives

The following table summarizes the antioxidant activity of various coumarin derivatives, including those structurally related to this compound, as determined by the DPPH radical scavenging assay. This data is compiled from various studies to provide a comparative overview.

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |

| 4-Hydroxycoumarin | DPPH | >500 | BHT | <500 |

| 7-Hydroxy-4-methylcoumarin | DPPH | - | - | - |

| 4-(chloromethyl)-7-hydroxy-5-methyl coumarin | DPPH | - | - | - |

| 4-(chloromethyl)-7-hydroxy-8-methyl coumarin | DPPH | - | - | - |

| 4-(chloromethyl)-7-hydroxy coumarin | DPPH | - | - | - |